molecular formula C22H24N6O2S B2951254 2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396676-08-6

2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2951254
CAS No.: 1396676-08-6
M. Wt: 436.53
InChI Key: JVOPASBRKKOAMV-UHFFFAOYSA-N
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Description

2-(4-(2-(Benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative with a benzylthioacetamido-substituted phenyl group and an N-cyclopentyl carboxamide moiety.

Properties

IUPAC Name

2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c29-20(15-31-14-16-6-2-1-3-7-16)23-18-10-12-19(13-11-18)28-26-21(25-27-28)22(30)24-17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-15H2,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOPASBRKKOAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a derivative of tetrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Tetrazole ring : Known for its ability to interact with various biological targets.
  • Benzylthio group : Enhances lipophilicity and can improve binding interactions with proteins.
  • Cyclopentyl moiety : Provides steric bulk, influencing the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The tetrazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.

Biological Activity and Therapeutic Potential

Research has highlighted various biological activities associated with tetrazole derivatives, including:

  • Antimicrobial Activity : Some studies indicate that tetrazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzylthio group may enhance this activity by improving membrane permeability.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

Comparative Studies

A comparison with similar compounds reveals unique aspects of the biological activity of this compound:

CompoundStructureBiological ActivityNotes
2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamideBenzylthio + ThiopheneModerate antimicrobialSimilar benzylthio group enhances activity
5-substituted tetrazolesVarious substitutionsAnticancer, antimicrobialBroad spectrum; specific substitutions affect potency
Benzotriazole derivativesBenzotriazole coreAntibacterial, antifungalEffective against resistant strains

Case Studies

  • Antimicrobial Efficacy : In vitro studies showed that the compound exhibited significant inhibition against Staphylococcus aureus strains, with MIC values comparable to established antibiotics.
  • Cancer Cell Line Studies : Testing on human cancer cell lines revealed that the compound induced apoptosis at low concentrations, suggesting a potential role as an anticancer agent.
  • Inflammation Models : In animal models, administration of the compound resulted in decreased levels of inflammatory markers, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrazole carboxamides with structural analogs differing in substituents on the phenyl ring, carboxamide group, or core heterocycle. Below is a detailed comparison based on molecular properties, substituent effects, and hypothetical biological implications:

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Phenyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (N-cyclopentyl) Tetrazole-5-carboxamide 2-(Benzylthio)acetamido Cyclopentyl ~C22H24N6O2S ~436–450 High lipophilicity; steric bulk
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide Tetrazole-5-carboxamide 2-(Benzylthio)acetamido 2,2,2-Trifluoroethyl C19H17F3N6O2S 450.4 Enhanced electronegativity; lower steric bulk
2-(4-(1-Naphthamido)phenyl)-2H-tetrazole-5-carboxamide Tetrazole-5-carboxamide 1-Naphthamido H (unsubstituted) C19H14N6O2 358.4 Increased aromaticity; lower solubility
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole Benzo[d][1,3]dioxole-5-carboxamido 2-(Cyclohexenyl)ethyl C23H25N3O4S 439.5 Rigid thiazole core; conjugated system

Key Structural and Functional Differences

However, the trifluoroethyl group’s electronegativity may enhance metabolic stability via reduced oxidative susceptibility. The unsubstituted carboxamide in lacks steric hindrance, favoring solubility but possibly reducing receptor affinity.

Phenyl Substituent :

  • The benzylthioacetamido group (target compound and ) provides thioether-mediated interactions and moderate lipophilicity. In contrast, the naphthamido group in enhances aromatic stacking but reduces solubility due to its planar, hydrophobic structure.

Core Heterocycle :

  • Tetrazole-based analogs (target compound, ) exhibit higher nitrogen content, favoring hydrogen bonding and metabolic stability. The cyclopenta[d]thiazole core in offers rigidity and conjugation, which may improve photostability but reduce synthetic accessibility.

Hypothetical Bioactivity and Physicochemical Implications

  • Lipophilicity : The benzylthio and cyclopentyl groups in the target compound likely increase logP compared to but reduce it relative to . This balance may optimize membrane permeability.
  • Metabolic Stability : Tetrazoles are generally resistant to cytochrome P450 oxidation, but the benzylthio group in the target compound may undergo glutathione conjugation, a pathway absent in and .

Research Findings from Analogous Compounds

  • Synthetic Accessibility : highlights that tetrazole carboxamides like the target compound are synthesized via coupling reactions between carboxylate intermediates and amines (e.g., cyclopentylamine) .

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